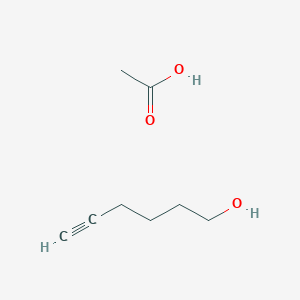

5-Hexyn-1-ol, acetate

Description

Contextualization of Alkynyl Acetates in Contemporary Synthetic Chemistry

Alkynyl acetates, a class of organic compounds featuring both an alkyne and an acetate (B1210297) moiety, have become increasingly prominent in modern synthetic chemistry. The alkyne group, with its carbon-carbon triple bond, is a cornerstone of organic synthesis, participating in a vast array of reactions including additions, cycloadditions, and coupling reactions. rsc.org Its linear geometry and reactivity make it a valuable component for constructing complex molecular skeletons. google.com The introduction of an alkyne group into a molecule can be achieved through various methods, such as nucleophilic pathways using metal acetylides or through transition metal-catalyzed reactions like the Sonogashira coupling. google.com

The acetate group, on the other hand, serves as a versatile functional handle. It can act as a leaving group in substitution reactions, be hydrolyzed to an alcohol, or participate in various transition metal-catalyzed processes. uniovi.es The combination of these two functionalities in alkynyl acetates creates a powerful synthetic synergy. Gold-catalyzed reactions, for instance, have proven to be a particularly effective way to activate alkynes for nucleophilic attack, and propargylic carboxylates can undergo rearrangements to form valuable intermediates. beilstein-journals.orgacs.org The development of novel bifunctional reagents that can introduce both an aryl group and an alkyl carboxylate across an alkyne in a single step further highlights the strategic importance of this class of compounds. researchgate.netchemrxiv.org These reagents enable the rapid construction of highly substituted and functionally diverse molecules. researchgate.netchemrxiv.org

Strategic Importance of 5-Hexyn-1-ol (B123273), acetate as a Bifunctional Molecular Building Block

5-Hexyn-1-ol, acetate, exemplifies the strategic utility of bifunctional molecules in organic synthesis. Its structure, containing a terminal alkyne and a primary acetate, allows for selective and orthogonal functionalization. This dual reactivity makes it a valuable linker and building block in the synthesis of complex organic molecules. bldpharm.com

The terminal alkyne of 5-Hexyn-1-ol, acetate, provides a reactive site for a multitude of transformations. It can participate in the well-established copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, a powerful tool for bioconjugation and materials science. nih.govacs.org This reaction allows for the efficient and specific formation of triazoles, linking the 5-hexynyl moiety to other molecules. Furthermore, the terminal alkyne can undergo various other reactions, including Sonogashira coupling to form substituted alkynes, and additions of nucleophiles. google.com

The acetate group at the other end of the carbon chain provides a second point of reactivity. It can be readily hydrolyzed to the corresponding alcohol, 5-hexyn-1-ol, which itself is a versatile synthetic intermediate. google.com The alcohol can be oxidized to an aldehyde or carboxylic acid, or used in etherification reactions. The acetate can also act as a leaving group in nucleophilic substitution reactions. This bifunctionality is exemplified in a patent describing the synthesis of polymer-bound cobalt complexes where 5-hexyn-1-ol is first attached to the polymer and then the hydroxyl group is acetylated to form the polymer-bound 5-hexyn-1-yl acetate. google.com This demonstrates how the two functional groups can be manipulated independently to achieve a specific synthetic goal.

Overview of Current Research Trajectories and Comprehensive Review Scope

Current research involving alkynyl acetates, and by extension 5-Hexyn-1-ol, acetate, is focused on the development of novel catalytic methodologies and their application in the synthesis of complex and valuable molecules. A significant area of research is the use of transition metal catalysis to effect new transformations. Gold, palladium, and rhodium catalysts have all been shown to be effective in mediating reactions of alkynyl acetates, leading to the formation of diverse carbocyclic and heterocyclic structures. rsc.orgbeilstein-journals.orgrsc.org For example, gold-catalyzed cycloisomerization of cyclopropyl (B3062369) alkynyl acetates can lead to the formation of cyclohexenones. beilstein-journals.org

The development of bifunctional reagents and ligands is another active area of research. researchgate.netacs.org These approaches aim to increase molecular complexity in a single, efficient step. For instance, photoredox catalysis has been employed for the alkylarylation of alkynes using arylsulfonylacetates as bifunctional reagents, demonstrating a powerful method for creating tetrasubstituted alkenes. researchgate.netchemrxiv.org

The application of alkynyl acetates in the synthesis of biologically active molecules and functional materials is also a major focus. The ability to use the alkyne functionality for "click" chemistry has made these compounds valuable tools in chemical biology and drug discovery for labeling and creating bioconjugates. nih.govnih.gov The versatility of 5-Hexyn-1-ol, acetate, and related compounds as building blocks allows for their incorporation into a wide range of target molecules, from pharmaceutical intermediates to complex natural products.

Table 1: Chemical Properties of 5-Hexyn-1-ol, acetate

| Property | Value |

| Molecular Formula | C8H12O2 |

| Molecular Weight | 140.18 g/mol |

| CAS Number | 38472-93-0 |

| Appearance | Colorless oil (predicted) |

| Boiling Point | Not readily available |

| Solubility | Soluble in organic solvents |

Properties

CAS No. |

68274-83-9 |

|---|---|

Molecular Formula |

C8H14O3 |

Molecular Weight |

158.19 g/mol |

IUPAC Name |

acetic acid;hex-5-yn-1-ol |

InChI |

InChI=1S/C6H10O.C2H4O2/c1-2-3-4-5-6-7;1-2(3)4/h1,7H,3-6H2;1H3,(H,3,4) |

InChI Key |

XFEYGVQRLCKJLL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.C#CCCCCO |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Investigations of 5 Hexyn 1 Ol, Acetate

Alkyne Functionalization Reactions

The terminal alkyne group of 5-hexyn-1-ol (B123273), acetate (B1210297) is a versatile handle for a variety of chemical transformations, including carbon-carbon bond formation and hydrofunctionalization reactions.

Transition Metal-Catalyzed Carbon-Carbon Bond Formation Methodologies

Transition metal catalysis provides a powerful toolkit for the formation of new carbon-carbon bonds at the alkyne terminus of 5-hexyn-1-ol, acetate. These methods are characterized by their high efficiency and selectivity, enabling the synthesis of a wide array of complex molecules under mild reaction conditions.

The Sonogashira coupling is a cornerstone of palladium-catalyzed cross-coupling chemistry, facilitating the formation of a carbon-carbon bond between a terminal alkyne, such as 5-hexyn-1-ol, acetate, and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The versatility of the Sonogashira reaction allows for its application in the synthesis of complex molecules, including natural products, pharmaceuticals, and organic materials. wikipedia.org

The general reaction scheme for the Sonogashira coupling of 5-hexyn-1-ol, acetate with an aryl halide is depicted below:

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions Involving Terminal Alkynes

| Catalyst System | Reactants | Product | Yield (%) | Reference |

| Pd(PPh₃)₄, CuI, Et₃N | 4-Iodo-m-xylene, Trimethylsilylacetylene | 2,4-Dimethyl(trimethylsilylethynyl)benzene | 96 | scispace.com |

| PdCl₂(PPh₃)₂, CuI, K₂CO₃ | 3-Chloro-4-fluoroiodobenzene, 4-Bromobut-1-yne | 4-(4-Bromobut-1-yn-1-yl)-2-chloro-1-fluorobenzene | - | csic.es |

| Pd(OAc)₂, cis-SOX L4, DEHPA | 3-Phenyl-1-propanol, Allyl cyclohexane | Linear ether product | - | nih.gov |

Recent advancements in palladium catalysis have led to the development of copper-free Sonogashira coupling protocols, which can be advantageous in certain synthetic contexts. libretexts.org Furthermore, palladium-catalyzed cross-coupling reactions have been extended to include a wider range of coupling partners and reaction conditions, enhancing their synthetic utility. mdpi.comyoutube.com

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that unites terminal alkynes, like 5-hexyn-1-ol, acetate, with azides to form 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgnih.gov This reaction, a prominent example of "click chemistry," is characterized by its reliability, broad substrate scope, and tolerance to a wide range of functional groups and reaction conditions. organic-chemistry.orgnih.gov The CuAAC reaction can be performed using various copper(I) sources, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. wikipedia.org

The reaction is widely employed in various fields, including organic synthesis, materials science, and bioconjugation. researchgate.netnih.govfrontiersin.orgscienceopen.com In bioconjugation, CuAAC is used to link biomolecules, such as proteins and nucleic acids, with probes or other molecules of interest. researchgate.netnih.govvectorlabs.comnih.govresearchgate.netjenabioscience.com The reaction's biocompatibility is enhanced by the use of ligands that stabilize the copper(I) catalyst and protect biomolecules from oxidative damage. researchgate.netresearchgate.net

Table 2: Selected Examples of CuAAC Reactions

| Alkyne | Azide | Catalyst/Ligand | Product | Yield (%) | Reference |

| Propargyl alcohol | Azide 3 | CuSO₄, THPTA | Triazole 4 | - | jenabioscience.com |

| Phenylacetylene | Benzyl azide | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | Quantitative | acs.org |

| Ethyl propiolate | Benzyl azide | CuI | Ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate | - | nih.gov |

While CuAAC exclusively yields 1,4-disubstituted triazoles, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides access to the complementary 1,5-disubstituted regioisomers. wikipedia.orgchesci.com A key advantage of RuAAC is its ability to accommodate both terminal and internal alkynes, expanding the scope of accessible triazole products. thieme-connect.denih.gov Commonly used ruthenium catalysts include [CpRuCl] complexes, such as CpRuCl(PPh₃)₂ and Cp*RuCl(COD). nih.govresearchgate.netorganic-chemistry.org

The proposed mechanism for RuAAC involves the oxidative coupling of the azide and alkyne to a ruthenium center, forming a ruthenacycle intermediate. organic-chemistry.orgnih.govorganic-chemistry.org This is followed by reductive elimination to afford the triazole product. organic-chemistry.orgorganic-chemistry.org

Table 3: Comparison of CuAAC and RuAAC

| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) |

| Regioselectivity | 1,4-disubstituted 1,2,3-triazoles | 1,5-disubstituted 1,2,3-triazoles |

| Alkyne Scope | Primarily terminal alkynes | Terminal and internal alkynes |

| Catalyst | Copper(I) | Ruthenium(II) complexes (e.g., [Cp*RuCl]) |

Beyond copper and ruthenium, other transition metals have been explored for catalyzing [4+2]-cycloaddition reactions, offering alternative pathways to six-membered heterocyclic structures. researchgate.net

Hydrofunctionalization Reactions of the Alkyne Moiety

Hydrofunctionalization reactions of the alkyne in 5-hexyn-1-ol, acetate involve the addition of an H-X molecule across the triple bond, leading to the formation of functionalized alkenes. These reactions are valuable for introducing new functionalities and stereocenters.

Palladium-catalyzed hydrostannation involves the addition of a tin hydride (R₃SnH) across the alkyne triple bond to form vinylstannanes. researchgate.netacs.org The regioselectivity of this reaction, which dictates the position of the tin moiety on the resulting double bond, is a critical aspect. researchgate.net For terminal alkynes like 5-hexyn-1-ol, acetate, hydrostannation can potentially yield three different regio- and stereoisomers.

Factors influencing the regiochemical outcome include the nature of the catalyst, the structure of the alkyne substrate, and the reaction conditions. researchgate.netqub.ac.uk While palladium catalysts are commonly employed, other metals like ruthenium have also been shown to catalyze hydrostannation reactions, sometimes with different regioselectivity. nih.gov For instance, platinum catalysts have been shown to provide high selectivity for the β-(E)-vinylstannane. qub.ac.uk

Table 4: Regioselectivity in the Hydrostannation of Terminal Alkynes

| Catalyst | Substrate | Major Product | Minor Product(s) | Reference |

| PdCl₂(PPh₃)₂ | Phenylacetylene | Mixture of regioisomers | - | qub.ac.uk |

| PtCl₂/XPhos | Phenylacetylene | β-(E)-vinylstannane | - | qub.ac.uk |

| [Cp*RuCl]₄ | Alkynyl-B(aam) | α,trans-adduct | - | nih.gov |

Hydrosilylation and Hydroboration Methodologies

Hydrosilylation and hydroboration are powerful methods for the functionalization of alkynes, enabling the introduction of silicon and boron moieties, respectively. These intermediates can then be converted into a wide range of other functional groups.

Hydrosilylation of terminal alkynes like 5-hexyn-1-ol, acetate involves the addition of a silicon hydride (R₃SiH) across the triple bond, typically catalyzed by transition metals. The reaction can yield three possible isomers: α-, (E)-β-, and (Z)-β-vinylsilanes. The regioselectivity (α vs. β) and stereoselectivity (E vs. Z) are highly dependent on the catalyst, silane, and reaction conditions. Ruthenium catalysts, for example, are known to produce (Z)-vinylsilanes via a trans-addition mechanism. organic-chemistry.org These vinylsilanes are valuable synthetic intermediates, which can be further transformed, for instance, into ketones through oxidation. nih.gov

Hydroboration-oxidation is a two-step process that converts alkynes into carbonyl compounds or alcohols. wikipedia.orgbyjus.com The first step involves the addition of a borane reagent (e.g., BH₃, 9-BBN, or disiamylborane) across the triple bond. wikipedia.orgmasterorganicchemistry.com For terminal alkynes, the boron atom adds preferentially to the terminal carbon (anti-Markovnikov addition) due to steric and electronic effects. yale.edulibretexts.org This step is also stereospecific, proceeding via a syn-addition. wikipedia.org Subsequent oxidation of the resulting organoborane intermediate, typically with hydrogen peroxide and a base, replaces the boron-carbon bond with a carbon-hydroxyl group, yielding an enol that tautomerizes to the corresponding aldehyde. byjus.com To prevent double addition across both π-bonds of the alkyne, sterically hindered boranes are often used. wikipedia.org

The table below summarizes the expected outcomes for these methodologies applied to 5-hexyn-1-ol, acetate.

| Methodology | Reagent/Catalyst | Primary Product Intermediate | Final Product after Workup | Key Features |

| Hydrosilylation | R₃SiH / [Cp*Ru(MeCN)₃]PF₆ | (Z)-vinylsilane | (Z)-6-acetoxy-1-(trialkylsilyl)hex-1-ene | High (Z)-stereoselectivity organic-chemistry.org |

| Hydroboration-Oxidation | 1. Disiamylborane 2. H₂O₂, NaOH | Alkenylborane | 6-Acetoxyhexanal | Anti-Markovnikov regioselectivity byjus.comyale.edu |

Selective Hydrogenation of the Triple Bond

The reduction of the alkyne in 5-hexyn-1-ol, acetate to an alkene is a crucial transformation. Achieving high selectivity for the desired alkene (Z or E) without over-reduction to the alkane is a significant challenge in catalysis. nih.gov

The partial hydrogenation of alkynes can yield either the (Z)-alkene (cis) or the (E)-alkene (trans), depending on the catalyst system and reaction mechanism. youtube.com

(Z)-Alkene Synthesis: Heterogeneous catalysts are commonly employed for the synthesis of (Z)-alkenes. The classic example is the Lindlar catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline), which facilitates the syn-addition of hydrogen to the alkyne surface, resulting in the (Z)-alkene. Other supported metal catalysts can also be effective. mdpi.com The challenge lies in preventing over-hydrogenation to the alkane and isomerization to the more stable (E)-alkene. nih.gov Recently, electrochemical methods using palladium catalysts have also been shown to produce Z-alkenes with high chemo- and stereoselectivity. rsc.org

(E)-Alkene Synthesis: The formation of (E)-alkenes from alkynes is typically achieved through dissolving metal reductions (e.g., sodium in liquid ammonia). An alternative catalytic approach involves a two-step hydrosilylation-protodesilylation sequence. organic-chemistry.org A ruthenium-catalyzed hydrosilylation gives a (Z)-vinylsilane, which upon treatment with an acid or a fluoride source, undergoes protodesilylation to yield the (E)-alkene. organic-chemistry.org

The selectivity of hydrogenation reactions can be significantly enhanced by the addition of specific modifiers or "poisons" to the catalyst. researchgate.net These additives function by selectively blocking the most active sites on the catalyst surface, which are responsible for the less desirable reactions like over-reduction and isomerization. researchgate.net

For palladium-based catalysts, common modifiers include amines (like quinoline), sulfur compounds, and lead salts. These substances modulate the electronic properties of the palladium surface and can prevent the alkene product from re-adsorbing and undergoing further hydrogenation. researchgate.net In the selective hydrogenation of 3-hexyn-1-ol, a close analog of the target molecule, additives like ammonium chloride and sodium acetate have been shown to fine-tune the chemo- and stereoselectivity of palladium catalysts. mdpi.com The choice of solvent and temperature also plays a critical role in controlling the reaction outcome. mdpi.com

The following table outlines catalyst systems for the selective hydrogenation of 5-hexyn-1-ol, acetate.

| Target Product | Catalyst System | Typical Modifiers/Additives | Expected Selectivity |

| (Z)-5-Hexen-1-ol, acetate | Pd/CaCO₃ (Lindlar catalyst) | Lead(II) acetate, Quinoline | >95% (Z)-alkene |

| (Z)-5-Hexen-1-ol, acetate | Pd/Al₂O₃ | NH₄Cl, CH₃COONa | High (Z)-selectivity, tunable mdpi.com |

| (E)-5-Hexen-1-ol, acetate | Na/NH₃(l) | None | High (E)-selectivity |

| (E)-5-Hexen-1-ol, acetate | 1. [Cp*Ru(MeCN)₃]PF₆, R₃SiH 2. TBAF/CuI | None | High (E)-selectivity organic-chemistry.org |

Cyclization and Annulation Reactions Involving the Alkyne

The terminal alkyne of 5-hexyn-1-ol, acetate is a key functional group for the construction of cyclic and polycyclic frameworks through various intramolecular and cascade reactions.

The six-carbon chain of 5-hexyn-1-ol, acetate is well-suited for intramolecular cyclization reactions to form five- and six-membered rings. While the acetate itself is not typically a participating group, reactions involving the alkyne can be designed to incorporate other parts of the molecule. For instance, after conversion of the acetate to other functional groups, cyclization can be initiated.

A more direct approach involves the activation of the alkyne by a transition metal catalyst (e.g., Ag, Au, Pt, Pd), which renders the terminal carbon electrophilic and susceptible to attack by an internal nucleophile. While the acetate carbonyl oxygen is a poor nucleophile, the parent compound, 5-hexyn-1-ol, readily undergoes silver-catalyzed reactions where the hydroxyl group acts as the internal nucleophile. rsc.org This suggests that if 5-hexyn-1-ol, acetate were to be hydrolyzed in situ or converted to a more nucleophilic species, similar cyclization pathways would become accessible.

Cascade reactions, also known as domino or tandem reactions, allow for the formation of complex polycyclic systems in a single synthetic operation by combining multiple bond-forming events. rsc.org20.210.105 These processes are highly efficient and atom-economical. nih.gov

Research on the parent alcohol, 5-hexyn-1-ol, has demonstrated its utility in silver-catalyzed cascade annulations with aldehydes. rsc.org This reaction proceeds through a complex pathway to diastereoselectively synthesize nih.govnih.govnih.gov-trioxa-fused ketals. rsc.org The mechanism likely involves the initial activation of the alkyne by the silver catalyst, followed by a series of intermolecular and intramolecular additions and cyclizations. Although this specific reaction involves the free hydroxyl group, it highlights the potential of the 5-hexynyl scaffold to participate in complex cascade sequences for the rapid construction of polycyclic architectures. rsc.orgnih.gov The development of similar cascade reactions starting from 5-hexyn-1-ol, acetate would likely require activation or transformation of the acetate group to participate in the cascade.

Applications of 5 Hexyn 1 Ol, Acetate in Complex Chemical Systems

Building Block in Natural Product Total Synthesis

The strategic incorporation of the hexynol (B8569683) scaffold is a recurring theme in the assembly of complex natural products. The terminal alkyne provides a handle for carbon-carbon bond formation through various coupling reactions, while the protected hydroxyl group can be unveiled at a later stage for further functionalization.

Strategic Incorporation into Complex Bioactive Molecules

5-Hexyn-1-ol (B123273) and its derivatives are key starting materials in the total synthesis of a diverse array of bioactive natural products. For instance, it has been utilized in the synthesis of lactones containing terminal alkyne groups, the cinnoline-fused cyclic enediyne, and various alkaloids. jaydevchemicals.comsigmaaldrich.com Its role extends to the synthesis of complex polycyclic natural products, where it serves as a foundational piece for constructing intricate molecular architectures. gla.ac.uk

One notable application is in the enantioselective total synthesis of (–)-mucocin. nih.gov In this multi-step synthesis, 5-hexyn-1-ol is the starting point for the construction of a key C7-C17 fragment. The synthesis begins with the protection of the terminal alkyne, followed by a series of reactions including Swern oxidation and a Grignard reaction to build the carbon skeleton. nih.gov

Furthermore, 5-hexyn-1-ol has been instrumental in the synthesis of the Lycopodium alkaloids, (+)-nankakurine A and (+)-nankakurine B. jaydevchemicals.comsigmaaldrich.comnih.gov The synthesis of a key diene intermediate for these alkaloids starts from 5-hexyn-1-ol, which undergoes a three-step sequence involving a Mitsunobu variant of the Gabriel amine synthesis. nih.gov

The following table summarizes the role of 5-hexyn-1-ol as a starting material in the synthesis of various bioactive molecules.

| Natural Product/Bioactive Molecule | Key Intermediate Derived from 5-Hexyn-1-ol | Synthetic Strategy Highlights |

| (–)-Mucocin | C7-C17 fragment | Protection of terminal alkyne, Swern oxidation, Grignard reaction. nih.gov |

| (+)-Nankakurines A and B | Diene intermediate | Mitsunobu/Gabriel amine synthesis, sulfonamide protection, enyne cross metathesis. nih.gov |

| Cinnoline-fused cyclic enediyne | Second acetylenic moiety precursor | Sonogashira coupling. jaydevchemicals.comsigmaaldrich.com |

| Guaianolides | Enyne intermediate | Sonogashira coupling, silyl (B83357) enol ether formation. gla.ac.uk |

Synthesis of Key Intermediates in Total Synthesis

The utility of 5-hexyn-1-ol, acetate (B1210297) extends to the preparation of crucial intermediates that are subsequently used in complex coupling reactions. For example, in the synthesis of (+)-nankakurines A and B, a diene was synthesized from 5-hexyn-1-ol through benzyl-protection followed by an enyne cross metathesis with ethylene (B1197577) using a second-generation Grubbs' catalyst. nih.gov This diene then participates in a key intramolecular azomethine imine cycloaddition to form the core structure of the alkaloids. nih.gov

In another example, the synthesis of guaianolide natural products involved the preparation of an enone from 5-hexyn-1-ol in six steps. gla.ac.uk This enone was then subjected to a Sonogashira coupling followed by silyl enol ether formation to yield a trienyne, a key precursor for a tungsten-catalyzed cyclization reaction. gla.ac.uk

Precursor for Advanced Polymeric Materials

The terminal alkyne functionality of 5-hexyn-1-ol, acetate makes it a valuable monomer for the synthesis of functional and smart polymers. This alkyne group can readily participate in "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the efficient and specific formation of polymer chains and networks.

Monomer Design for Functional and Smart Polymers

5-Hexyn-1-ol and its derivatives can be transformed into a variety of monomers for polymerization. For instance, 5-hexyn-1-ol can be reacted with acryloyl chloride to produce 5-hexyn-1-acrylate. umass.eduresearchgate.net This acrylate (B77674) monomer, possessing a terminal alkyne, can then be polymerized or copolymerized to introduce "clickable" acetylene (B1199291) groups into the polymer backbone or as pendant groups. umass.eduresearchgate.netresearchgate.net These acetylene-functionalized polymers are valuable platforms for post-polymerization modification, allowing for the attachment of various functional molecules through click chemistry. researchgate.netsigmaaldrich.comacs.org

The design of monomers derived from 5-hexyn-1-ol allows for the creation of polymers with tailored properties. For example, the incorporation of these monomers can lead to materials with specific thermal properties, as evidenced by changes in glass transition temperatures. researchgate.net

Polymerization Methods and Their Control (e.g., Click Polymerization, Ring-Opening Polymerization)

Click Polymerization: The terminal alkyne of 5-hexyn-1-ol derivatives is perfectly suited for click polymerization. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and versatile reaction for creating polymers. chemrxiv.orgnih.gov This method has been used to synthesize polytriazoles by reacting alkyne-functionalized monomers with azide-containing counterparts. chemrxiv.org The resulting polymers have well-defined structures and can be linear or hyperbranched depending on the monomer functionality. chemrxiv.orgd-nb.info Thiol-yne click polymerization is another powerful technique where a thiol adds across the alkyne, offering a route to sulfur-rich polymers. chemrxiv.orgd-nb.info

Ring-Opening Polymerization (ROP): 5-Hexyn-1-ol can also act as an initiator for the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone. acs.orgsemanticscholar.orgnih.govrsc.orgsci-hub.box This "initiator method" results in the formation of end-functionalized polyesters with a terminal alkyne group. sci-hub.box These alkyne-terminated polymers are then available for subsequent "click" reactions to create more complex architectures like block copolymers or functionalized materials. acs.orgnih.gov The ROP can be catalyzed by enzymes, such as lipase, offering a green chemistry approach to polymer synthesis. sci-hub.box

The following table details polymerization methods involving 5-hexyn-1-ol and its derivatives.

| Polymerization Method | Role of 5-Hexyn-1-ol/Derivative | Resulting Polymer Type | Key Features |

| Click Polymerization (CuAAC) | Monomer (e.g., 5-hexyn-1-acrylate) | Polytriazoles | High efficiency, mild conditions, functional group tolerance. chemrxiv.orgnih.gov |

| Thiol-yne Click Polymerization | Alkyne-containing monomer | Sulfur-rich polymers | Can produce linear or hyperbranched structures. chemrxiv.orgd-nb.info |

| Ring-Opening Polymerization (ROP) | Initiator | Alkyne-terminated polyesters | Allows for synthesis of end-functionalized polymers for further modification. acs.orgsemanticscholar.orgnih.govsci-hub.box |

Development of Specialty Polymers with Tunable Properties for Emerging Applications

The ability to precisely control the structure and functionality of polymers derived from 5-hexyn-1-ol, acetate opens the door to a wide range of specialty polymers with tunable properties. For instance, by copolymerizing alkyne-containing monomers with other monomers, the properties of the resulting material, such as solubility, thermal stability, and mechanical strength, can be fine-tuned. uri.edu

Polymers functionalized with alkyne groups via 5-hexyn-1-ol derivatives serve as scaffolds for creating advanced materials. Through post-polymerization modification using click chemistry, a variety of functional groups can be introduced, leading to materials for applications in fields like drug delivery, tissue engineering, and optoelectronics. acs.orgd-nb.infonih.gov For example, hydrogels with tunable properties can be fabricated using click chemistry for tissue engineering applications, mimicking the natural extracellular matrix. nih.govnih.gov Furthermore, the incorporation of sulfur through thiol-yne chemistry can lead to polymers with high refractive indices, which are promising for optical applications. d-nb.info

Design and Construction of Supramolecular Architectures

The unique linear structure and the presence of a terminal alkyne in 5-hexyn-1-ol, acetate allow for its integration into larger, well-ordered molecular systems through various synthetic strategies.

5-Hexyn-1-ol, acetate serves as a substrate for the creation of supramolecular assemblies by coordinating with transition metals. A notable application involves its use in forming polymer-bound dicobalt carbonyl complexes. In this strategy, the alkyne moiety of 5-hexyn-1-ol, acetate complexes with a polymer-supported phosphine-cobalt carbonyl species. This results in a polymer-bound complex, Polymer-(PPh₂)n(CO)₆−nCo₂(5-hexyn-1-yl acetate), where the organic molecule is tethered to a solid support. This method is instrumental in combinatorial chemistry and multiple parallel synthesis, where the polymer acts as a traceless linker, allowing for the construction of complex molecules and their subsequent cleavage from the support under mild conditions google.com.

The parent alcohol, 5-hexyn-1-ol, is also utilized in Sonogashira coupling reactions to build larger molecules that can participate in self-assembly processes. For instance, it has been used to create precursors for amine-linked oligomers of polycyclic aromatic hydrocarbons, which are designed to self-assemble into larger polymeric structures unibe.ch. While this example uses the alcohol, the principle of using the hexynyl fragment as a key building block is directly transferable to its acetate derivative.

Derivatives of the parent compound, 5-hexyn-1-ol, such as 5-hexyn-1-ol, 4-methylbenzenesulfonate, are studied for their distinct crystallization behavior, which is driven by ionic interactions rather than covalent bonds . This highlights the importance of non-covalent forces in dictating the solid-state structure of organized molecular systems derived from this chemical family.

Contributions to Medicinal Chemistry Scaffold Development

In medicinal chemistry, the term "scaffold" refers to the core structure of a molecule to which various functional groups can be attached to create a library of potential drug candidates. The terminal alkyne of 5-hexyn-1-ol, acetate is particularly valuable as it allows for its attachment to other molecules through highly efficient reactions like the copper-catalyzed azide-alkyne cycloaddition ("click chemistry").

5-Hexyn-1-ol, acetate is a precursor for synthesizing molecules designed to interact with and report on biological systems. For instance, it is a key intermediate in the synthesis of potent photoreactive acidic γ-secretase modulators. These modulators are crucial tools for studying Alzheimer's disease, as they can help identify the binding sites of these modulators on the γ-secretase enzyme complex through photoaffinity labeling lookchem.com.

The parent alcohol, 5-hexyn-1-ol, is also widely used in creating chemical probes. It serves as a starting material for alkynyl methylglyoxal (B44143) probes used to investigate non-enzymatic histone glycation nih.gov. Furthermore, derivatives of 5-hexyn-1-ol are employed in the synthesis of probes to elucidate enzyme mechanisms and cellular interactions . The acetate form provides an alternative handle for synthesis while preserving the essential alkyne functionality for subsequent ligation or detection steps.

The versatility of 5-hexyn-1-ol and its derivatives makes them valuable starting materials for the total synthesis of complex natural products and other bioactive molecules. 5-Hexyn-1-ol has been instrumental in the synthesis of Lycopodium alkaloids such as (+)-nankakurine A and B, which possess interesting biological activities sigmaaldrich.com. It is also a building block in the synthesis of cinnoline-fused cyclic enediynes and cyclodeca-1,5-diyne derivatives, classes of compounds with potential cytotoxic properties sigmaaldrich.comjaydevchemicals.com.

5-Hexyn-1-ol, acetate itself is listed as an upstream product in the synthesis of various complex molecules, including substituted oxazoles and bromoalkenes, which can serve as further intermediates for bioactive compounds lookchem.com. For example, it is a reactant in the preparation of mitochondria-targeted antioxidants based on a Vitamin E scaffold, which are designed to combat oxidative stress within the cell lookchem.com. The ability to readily introduce the hexynyl acetate unit into more complex structures underscores its importance as a foundational precursor for developing novel bioactive motifs.

Advanced Characterization and Theoretical Studies on 5 Hexyn 1 Ol, Acetate

Advanced Spectroscopic Analysis for Mechanistic Elucidation

Advanced spectroscopic methods are crucial for confirming the structural integrity of 5-Hexyn-1-ol (B123273), acetate (B1210297) and for monitoring its transformations during chemical reactions. These techniques provide detailed insight into the molecule's connectivity and electronic environment.

Table 1: ¹H NMR Chemical Shift Assignments for 5-Hexyn-1-ol This table presents the assigned proton chemical shifts for the parent alcohol, 5-Hexyn-1-ol, in a CDCl₃ solvent, which are foundational for interpreting the spectra of its acetate derivative.

| Assignment | Chemical Shift (ppm) |

| H-1 (Terminal Alkyne) | 1.984 |

| H-3 (Propargylic) | 2.22 |

| H-4 | 1.8 to 1.47 |

| H-5 | 1.8 to 1.47 |

| H-6 (Hydroxymethyl) | 3.63 |

| Data sourced from ChemicalBook. chemicalbook.com |

Mass spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-NMR), is a powerful tool for monitoring reaction progress and characterizing products derived from 5-Hexyn-1-ol. tavernarakislab.gr High-Resolution Mass Spectrometry (HRMS) is employed to confirm the elemental composition of a product by providing a highly accurate mass measurement. tavernarakislab.grrsc.org For instance, in the synthesis of a derivative, HRMS confirmed the molecular formula C₁₂H₁₄FO with a found mass of 193.1026, compared to the calculated mass of 193.1023. rsc.org

Electron Ionization Mass Spectrometry (EI-MS) of the parent 5-Hexyn-1-ol shows a molecular ion peak (M⁺) at m/z 98, along with a characteristic fragmentation pattern that can be used for identification. chemicalbook.com These spectrometric methods are essential for verifying the successful synthesis of 5-Hexyn-1-ol, acetate from its precursors and for identifying any byproducts or intermediates.

Computational Chemistry and Mechanistic Modeling

Theoretical studies, including computational chemistry and mechanistic modeling, provide deep insights into the electronic structure, stability, and reactivity of 5-Hexyn-1-ol, acetate and its derivatives. These approaches complement experimental findings by predicting reaction outcomes and explaining observed phenomena.

Density Functional Theory (DFT) is a computational method widely used to model chemical systems. scienceopen.com By calculating the potential energy surface, DFT can elucidate reaction mechanisms, identify stable intermediates, and characterize the transition states that connect them. scienceopen.comresearchgate.net For reactions involving derivatives of 5-hexyn-1-ol, DFT calculations have been used to rationalize regioselectivity. researchgate.net For example, studies on related compounds have shown how gold catalysts interact with alkyne functionalities, and DFT helps to explain why certain products are formed preferentially by comparing the energy barriers of different reaction pathways. researchgate.net Such calculations would be invaluable in predicting how 5-Hexyn-1-ol, acetate might behave in complex reactions, such as catalytic cyclizations.

The flexibility of the hexyl chain in 5-Hexyn-1-ol, acetate allows it to adopt multiple conformations, which can influence its reactivity and interactions. Conformational analysis, often performed using quantum chemical calculations, can identify the most stable (lowest energy) three-dimensional structures of the molecule. researchgate.net For more complex systems, Molecular Dynamics (MD) simulations can model the dynamic behavior of molecules over time. unimi.it MD simulations have been run on derivatives of 5-Hexyn-1-ol to understand how they interact with biological targets, such as proteins. unimi.itbiointerfaceresearch.com These simulations can reveal putative binding sites and modes of interaction, guiding the design of new functional molecules. unimi.it

Quantum chemical methods are used to calculate molecular properties that act as descriptors of reactivity. ias.ac.in Conceptual DFT provides a framework for defining and calculating properties like electrophilicity (ω), chemical potential (μ), and hardness (η). ias.ac.inarxiv.orgresearchgate.net These descriptors have been calculated for a large set of aliphatic compounds, including 5-Hexyn-1-ol, to develop Quantitative Structure-Toxicity Relationship (QSTR) models. ias.ac.inarxiv.org The models use these calculated parameters to predict the biological activity or toxicity of compounds. ias.ac.inarxiv.org This approach allows for the prediction of how the electronic structure of 5-Hexyn-1-ol, acetate would govern its reactivity in both chemical and biological systems.

Table 2: Calculated Quantum Chemical Parameters for 5-Hexyn-1-ol This table shows key quantum chemical descriptors for 5-Hexyn-1-ol, calculated at the B3LYP/6-31G(d) level of theory, which are used to predict its reactivity. ias.ac.in

| Parameter | Symbol | Value |

| Energy of LUMO | E_LUMO | 0.1507 |

| Electrophilicity | ω | -1.295 |

| Chemical Potential | μ | -1.293 |

| Hardness | η | -1.330 |

| Data sourced from the Indian Academy of Sciences. ias.ac.in |

Emerging Research Directions and Future Outlook for 5 Hexyn 1 Ol, Acetate

Development of Novel Catalytic Systems for Efficient Transformations

The transformation of alkynes and esters, the two functional groups present in 5-Hexyn-1-ol (B123273), acetate (B1210297), is a cornerstone of synthetic chemistry. Future research is geared towards discovering and optimizing novel catalytic systems that can effect these transformations with higher efficiency, selectivity, and broader substrate scope. While specific research focusing exclusively on 5-Hexyn-1-ol, acetate is nascent, trends in alkyne and ester catalysis point towards several promising directions.

Key Research Thrusts:

Transition-Metal Catalysis: Research into catalysts based on metals like palladium, gold, copper, and ruthenium is expected to yield new methods for the functionalization of the terminal alkyne in 5-Hexyn-1-ol, acetate. acs.org Gold(I) catalysts, for instance, have shown utility in the alkynylation of N,O-acetals, a reaction type that could potentially be adapted for derivatives of 5-Hexyn-1-ol, acetate. researchgate.net Similarly, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling using potassium alkynyltrifluoroborates, provide a template for developing new carbon-carbon bond-forming reactions starting from this compound. nih.gov

Organocatalysis: Metal-free catalytic systems are gaining prominence due to their lower cost, reduced toxicity, and environmental benefits. organic-chemistry.org The development of organocatalysts for alkyne functionalization, such as those based on sulfenate anions for synthesizing alkynes from non-acetylenic precursors, could inspire novel transformations of 5-Hexyn-1-ol, acetate that avoid transition metals. organic-chemistry.org

Photoredox Catalysis: The use of light to drive chemical reactions offers mild conditions and unique reactivity. Dual photoredox and nickel catalysis has been shown to enable the stereodivergent functionalization of terminal alkynes. nih.gov Applying this strategy to 5-Hexyn-1-ol, acetate could allow for the controlled synthesis of complex diene structures.

The table below summarizes potential catalytic approaches for the transformation of terminal alkynes, which could be applicable to 5-Hexyn-1-ol, acetate.

| Catalytic Approach | Metal/System | Potential Transformation of 5-Hexyn-1-ol, acetate | Reference |

| Cross-Coupling | Palladium (Pd) | C-C bond formation at the alkyne terminus | nih.gov |

| Alkynylation | Gold (Au) | Addition to electrophiles (e.g., iminiums) | researchgate.net |

| Alkenylation | Nickel (Ni) / Photoredox | Stereoselective formation of 1,3-dienes | nih.gov |

| Metal-Free Coupling | Organocatalyst (e.g., Sulfenate) | Alternative C-C bond formation pathways | organic-chemistry.org |

Integration into Flow Chemistry and Continuous Processing Methodologies

Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages in terms of safety, efficiency, and scalability. nih.govrsc.org For a compound like 5-Hexyn-1-ol, acetate, integrating its synthesis or subsequent transformations into flow processes represents a significant area for future research. The enhanced control over reaction parameters such as temperature, pressure, and mixing can lead to higher yields, improved selectivity, and safer handling of reactive intermediates. acs.org

While specific studies detailing the use of 5-Hexyn-1-ol, acetate in flow reactors are not yet prominent, the broader field provides a clear roadmap. For example, flow chemistry has been successfully applied to the Friedel–Crafts acylation of other alkynes, demonstrating that high selectivity can be achieved by minimizing reaction time and defying isomerization that occurs in batch processes. rsc.org This approach could be highly beneficial for reactions involving the alkyne moiety of 5-Hexyn-1-ol, acetate.

Advantages of Flow Chemistry for 5-Hexyn-1-ol, acetate:

Enhanced Safety: Better management of exothermic reactions and the ability to handle hazardous reagents in smaller volumes. rsc.org

Improved Yield & Selectivity: Precise control over residence time and temperature can minimize byproduct formation. rsc.org

Scalability: Seamless transition from laboratory-scale synthesis to large-scale production without extensive re-optimization. rsc.org

Process Intensification: Combining multiple reaction and purification steps into a single, continuous sequence. umontreal.ca

Applications in Automated Synthesis Platforms

Automated synthesis platforms, which combine robotics with software for reaction planning and execution, are revolutionizing chemical research by accelerating the discovery of new molecules and materials. acs.org The inclusion of versatile building blocks like 5-Hexyn-1-ol, acetate in the repertoire of these platforms is a key future direction. Its bifunctional nature—an alkyne for coupling reactions and an ester for modification or hydrolysis—makes it an ideal candidate for automated library synthesis.

These platforms enable high-throughput screening of reaction conditions and the rapid generation of derivative compounds for applications in drug discovery and materials science. For example, an automated system could use 5-Hexyn-1-ol, acetate as a common starting material and subject it to a variety of catalytic reactions (e.g., click chemistry, cross-coupling) with different partners to quickly generate a library of diverse molecules. While direct applications are still emerging, the infrastructure and potential are well-established.

Further Advancements in Sustainable and Atom-Economical Syntheses and Applications

Green chemistry principles are increasingly guiding synthetic route design, with a focus on minimizing waste and environmental impact. Atom economy, a concept that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product, is a central tenet of this philosophy.

Future research concerning 5-Hexyn-1-ol, acetate will likely focus on developing synthetic routes and applications that adhere to these principles. This includes:

Atom-Economical Synthesis: Designing synthetic pathways to 5-Hexyn-1-ol, acetate that maximize the incorporation of starting material atoms into the product. This often involves favoring addition reactions over substitution or elimination reactions, which inherently generate byproducts.

Use of Renewable Feedstocks: Exploring routes that begin from bio-based sources rather than petroleum feedstocks. Recent research into the sustainable production of acetylene (B1199291), a primary building block for alkynes, from sources like carbon dioxide or biochar, points towards a more sustainable future for acetylenic compounds. doshisha.ac.jpbioengineer.orgbioengineer.org

Catalytic Efficiency: Employing catalysts, as discussed in section 6.1, allows for reactions to proceed with less energy and without the need for stoichiometric reagents that end up as waste. The use of reusable, heterogeneous catalysts is a particularly important goal.

By focusing on these sustainable practices, the chemical lifecycle of 5-Hexyn-1-ol, acetate—from its synthesis to its application—can be made more environmentally benign, aligning with the broader goals of modern chemical science.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Hexyn-1-ol, acetate in laboratory settings?

- Methodological Answer : The compound is synthesized via acetylation of 5-Hexyn-1-ol using acetic anhydride or acetyl chloride in the presence of a catalyst (e.g., sulfuric acid or pyridine). Reaction conditions typically involve anhydrous solvents (e.g., dichloromethane) and room temperature to 60°C. Purification is achieved via distillation or column chromatography. This method aligns with protocols for structurally similar acetylated alcohols, such as hexenyl acetates .

Q. How is the purity and structural integrity of 5-Hexyn-1-ol, acetate verified experimentally?

- Methodological Answer : Key analytical techniques include:

- NMR Spectroscopy : The acetate methyl group appears as a singlet at ~2.1 ppm (¹H NMR), and the carbonyl carbon resonates at ~170–175 ppm (¹³C NMR).

- IR Spectroscopy : A strong C=O stretch at ~1740 cm⁻¹ confirms ester formation.

- GC-MS : Retention indices and fragmentation patterns are compared to reference data from databases like NIST .

Q. What safety precautions are recommended when handling 5-Hexyn-1-ol, acetate?

- Methodological Answer : Although direct safety data for this compound are limited, analogous acetylated alcohols suggest:

- Use PPE (gloves, goggles) due to potential skin/eye irritation.

- Avoid open flames (flammability risk).

- Store in a cool, dry environment with inert gas purging to prevent degradation .

Advanced Research Questions

Q. Why do reported yields of 5-Hexyn-1-ol derivatives vary significantly in synthetic studies (e.g., 34.4% vs. 51.7%)?

- Methodological Answer : Discrepancies arise from:

- Reaction Conditions : Temperature, catalyst loading, and solvent polarity influence acetylation efficiency.

- Side Reactions : Competing alkyne decomposition or over-oxidation (e.g., during precursor synthesis of 5-Hexyn-1-ol).

- Purification Challenges : Low volatility or co-elution with byproducts in chromatography .

Q. How does the acetyl group influence the stability and reactivity of 5-Hexyn-1-ol, acetate compared to the parent alcohol?

- Methodological Answer : The acetyl group:

- Enhances Stability : Protects the hydroxyl group from oxidation or nucleophilic attack.

- Modifies Reactivity : The electron-withdrawing ester carbonyl may polarize the alkyne, affecting its participation in Sonogashira couplings or cycloadditions.

- Improves Solubility : Increases compatibility with non-polar solvents, aiding in reaction design .

Q. What role does 5-Hexyn-1-ol, acetate play in multi-step syntheses, such as pheromone production?

- Methodological Answer : It serves as a key intermediate in constructing conjugated enyne systems, which are critical in moth pheromones. For example:

- Cross-Coupling Reactions : The alkyne moiety participates in Pd-catalyzed couplings to extend carbon chains.

- Deprotection Strategies : Hydrolysis of the acetate under basic conditions regenerates the alcohol for further functionalization .

Q. What challenges arise in the chromatographic separation of 5-Hexyn-1-ol, acetate from complex reaction mixtures?

- Methodological Answer :

- Co-Elution : Similar polarity to acetylated byproducts necessitates optimized GC or HPLC conditions (e.g., DB-5 columns for GC).

- Thermal Sensitivity : High boiling points may degrade the compound during GC analysis; lower-temperature methods like LC-MS are preferred .

Data Contradiction Analysis

Q. How can researchers resolve contradictions in spectral data for 5-Hexyn-1-ol, acetate across studies?

- Methodological Answer :

- Cross-Validate Sources : Compare with authenticated databases (e.g., NIST Chemistry WebBook) for NMR/IR peaks.

- Control Experiments : Replicate synthesis under standardized conditions to isolate variables affecting spectral outcomes.

- Advanced Techniques : Use 2D NMR (e.g., HSQC, HMBC) to resolve ambiguous signal assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.